molecular formula C18H17N7OS2 B2582150 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 872590-41-5

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2582150
CAS No.: 872590-41-5
M. Wt: 411.5
InChI Key: YKBTYFIBBHDYDD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at the 1-position. A thioether (-S-) linkage connects this core to an acetamide moiety, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group.

Synthetic routes for analogous compounds (e.g., ) indicate that the thioacetamide bridge may be formed via nucleophilic substitution between a pyrazolo-pyrimidin-4-yl thiol and a chloroacetamide intermediate under basic conditions (e.g., KOH/CS2 reflux) . The 5-methyl-1,3,4-thiadiazole moiety likely contributes to metabolic stability and hydrogen-bonding interactions, enhancing target affinity .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS2/c1-10-4-5-14(11(2)6-10)25-16-13(7-21-25)17(20-9-19-16)27-8-15(26)22-18-24-23-12(3)28-18/h4-7,9H,8H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBTYFIBBHDYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NN=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethylphenyl group and the thiadiazole ring. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety protocols. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Red

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C26H25N7O3(Molecular Weight 483.532)\text{C}_{\text{26}}\text{H}_{\text{25}}\text{N}_{\text{7}}\text{O}_{\text{3}}\quad (\text{Molecular Weight }483.532)

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its activity against various biological targets.

The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinase 2 (cdk2), a crucial regulator of the cell cycle. Similar compounds have shown that binding to the active site of cdk2 prevents its function, thereby leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of cdk2 : Disruption of cell cycle progression from G1 to S phase.
  • Apoptosis Induction : Activation of apoptotic pathways in various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and others. The following table summarizes the IC50 values observed in various studies:

CompoundCell LineIC50 (µg/mL)Reference
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideHepG216.782
Similar Compound AHepG220.667
Similar Compound BHepG228.399

These results indicate that the compound is among the most potent in its class for inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis has shown that the presence of electron-donating groups at specific positions on the phenyl ring enhances anti-proliferative activity. For instance:

  • Compounds with methyl substituents at the ortho and meta positions demonstrated superior activity compared to those with electron-withdrawing groups like bromo .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Ultrasound-Assisted Synthesis : A study reported the synthesis of N-substituted derivatives and their evaluation against HepG2 cells using an MTT assay. The results indicated a strong correlation between structural modifications and biological activity .
  • Molecular Docking Studies : In silico modeling has been utilized to predict binding affinities and interactions with cdk2. These studies support experimental findings by providing insights into how structural variations affect binding efficacy .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activities. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notable findings include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in breast cancer cell lines, significantly increasing apoptosis rates.
  • Mechanism of Action : It has been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial for cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the thiadiazole moiety is believed to enhance its effectiveness against various bacterial strains.

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Activity :
    • A study reported that derivatives of pyrazolo[3,4-d]pyrimidines exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong antiproliferative effects .
  • Antimicrobial Screening :
    • Another research highlighted the antimicrobial potential of related thiadiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a similar profile for the compound under discussion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl, 5-methyl-1,3,4-thiadiazole High lipophilicity (predicted); potential kinase inhibition
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide () Pyrazolo[3,4-d]pyrimidine Phenyl, 4-acetamidophenyl Reduced steric hindrance; phenyl group may lower solubility vs. dimethylphenyl
N-{1-[1-(2,3-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-thienyl)acetamide () Pyrazolo[3,4-d]pyrimidin-4-one 2,3-Dimethylphenyl, thienyl Oxo group increases polarity; thienyl may enhance π-π stacking
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () Thieno[3,2-d]pyrimidine 4-Methylphenyl, 5-methyl-1,3,4-thiadiazole Thieno core reduces planarity vs. pyrazolo-pyrimidine; may alter binding modes

Key Observations:

Core Heterocycle Influence: The pyrazolo[3,4-d]pyrimidine core in the target compound and derivatives mimics purine bases, favoring interactions with kinase ATP-binding pockets. The pyrazolo-pyrimidin-4-one variant () includes a ketone group, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Substituent Effects: The 2,4-dimethylphenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl group in . Methyl groups may also mitigate oxidative metabolism .

Synthetic Accessibility: Derivatives with pyrazolo-pyrimidine cores (e.g., target compound, ) may require multi-step synthesis involving cyclocondensation and thiolation (e.g., CS2/KOH-mediated thiol formation, as in ) . Thieno-pyrimidine analogs () likely involve different cyclization strategies, such as Gewald reactions, to assemble the thiophene ring .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclization of substituted pyrazole precursors under reflux conditions in ethanol or DMF .
  • Step 2: Thioether linkage introduction using a sulfanylating agent (e.g., NaSH or thiourea) in the presence of a base like K₂CO₃ at 60–80°C .
  • Step 3: Acetamide coupling via nucleophilic substitution between the sulfanyl intermediate and 5-methyl-1,3,4-thiadiazol-2-amine, often using DMF as a solvent and catalytic triethylamine . Critical parameters include solvent choice (polar aprotic solvents preferred), temperature control to avoid side reactions, and stoichiometric precision for coupling steps .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and bonding, with emphasis on characteristic peaks (e.g., pyrazolo-pyrimidine protons at δ 8.5–9.0 ppm) .
  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% is standard for biological testing) .
  • X-ray Crystallography: For unambiguous confirmation of the 3D structure, particularly if the compound exhibits polymorphism. SHELX software is widely used for refinement .

Q. What biological targets or pathways are associated with this compound?

The compound is hypothesized to inhibit kinases (e.g., EGFR or VEGFR) due to structural similarities to pyrazolo[3,4-d]pyrimidine derivatives . Target identification typically involves:

  • Kinase Profiling Assays: Broad-spectrum kinase panels to screen inhibitory activity .
  • Molecular Docking: Computational modeling using software like AutoDock to predict binding modes to kinase ATP pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized using Design of Experiments (DoE)?

  • Factor Screening: Test variables (e.g., temperature, solvent polarity, catalyst loading) via fractional factorial designs to identify critical parameters .
  • Response Surface Methodology (RSM): Optimize conditions (e.g., 70°C, DMF solvent, 1.2 eq. coupling agent) to maximize yield while minimizing side products .
  • Flow Chemistry: Continuous-flow reactors may improve reproducibility and scalability, as demonstrated in analogous diazomethane syntheses .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays: Compare biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation assays) results to rule out off-target effects .
  • Purity Reassessment: Contaminants (e.g., unreacted intermediates) can skew data; re-analyze batches via HPLC-MS .
  • Structural Analog Testing: Evaluate derivatives (e.g., fluorophenyl or thiadiazole-modified variants) to isolate activity-contributing groups .

Q. What strategies are effective for elucidating structure-activity relationships (SAR)?

  • Substituent Variation: Systematically modify the 2,4-dimethylphenyl group (e.g., introduce electron-withdrawing substituents like -CF₃) to assess kinase affinity changes .
  • Bioisosteric Replacement: Swap the thiadiazole ring with oxadiazole or triazole moieties to evaluate metabolic stability .
  • Crystallographic Studies: Co-crystallize the compound with target kinases to map binding interactions and guide SAR .

Q. What challenges arise in crystallographic characterization, and how are they addressed?

  • Twinning: Common in pyrazolo-pyrimidine derivatives; use SHELXL’s TWIN command for refinement .
  • Disorder: Methyl and thiadiazole groups may exhibit positional disorder; apply restraints during refinement .
  • Data Quality: High-resolution synchrotron data (≤1.0 Å) is recommended for resolving subtle conformational details .

Methodological Notes

  • Key References: Synthesis (), SAR (), Crystallography (), Data Analysis ().

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